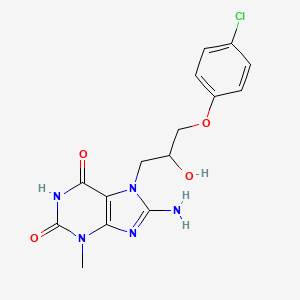

8-amino-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

This compound is a purine-2,6-dione derivative characterized by a 3-methyl group at the purine core, a 3-(4-chlorophenoxy)-2-hydroxypropyl chain at the 7-position, and an amino group at the 8-position. Its synthesis involves a multi-step process:

Bromination: 3-methyl-1H-purine-2,6(3H,7H)-dione undergoes bromination with Br₂ in acetic acid to yield 8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione (M2) .

Substitution: M2 reacts with 3-(4-chlorophenoxy)-2-hydroxypropyl precursor (M1) in ethanol with trimethylamine, forming 8-bromo-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (M3) with 85.9% yield .

Amination: The bromine at the 8-position is replaced by an amino group to yield the final product.

Properties

IUPAC Name |

8-amino-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN5O4/c1-20-12-11(13(23)19-15(20)24)21(14(17)18-12)6-9(22)7-25-10-4-2-8(16)3-5-10/h2-5,9,22H,6-7H2,1H3,(H2,17,18)(H,19,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKBEXMXBMKTSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N)CC(COC3=CC=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-amino-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 332904-84-4, is a purine derivative that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C23H24ClN5O4

- Molecular Weight : 469.92 g/mol

- Purity : ≥ 98%

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

- Inhibition of Kinases : The compound exhibits inhibitory effects on specific kinases, which are crucial for cell signaling and proliferation.

- Antioxidant Activity : It has been shown to possess antioxidant properties, potentially mitigating oxidative stress in cells.

- Cytotoxic Effects : Preliminary studies indicate that it may induce apoptosis in cancer cell lines.

Anticancer Activity

A significant focus of research has been on the anticancer properties of this compound. Several studies have reported its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 0.46 | Apoptosis |

| NCI-H460 | 0.39 | Autophagy |

| Hep-2 | 3.25 | Cytotoxicity |

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

Case Studies

- Study on MCF7 Cells : A study reported that the compound significantly inhibited the growth of MCF7 breast cancer cells with an IC50 value of 0.46 µM, indicating potent cytotoxic effects.

- NCI-H460 Cell Line Research : Research involving NCI-H460 lung cancer cells demonstrated that the compound could induce autophagy at low concentrations (IC50 = 0.39 µM), suggesting a dual mechanism involving both apoptosis and autophagy.

Pharmacological Applications

Given its biological activities, this compound is being explored for various therapeutic applications:

- Cancer Therapy : Due to its cytotoxic effects on tumor cells, it is being investigated as a potential chemotherapeutic agent.

- Antioxidant Treatments : Its ability to reduce oxidative stress positions it as a candidate for diseases associated with oxidative damage.

Comparison with Similar Compounds

Research Implications

- Structure-Activity Relationships (SAR): The 4-chlorophenoxy group and amino substituent in the target compound may optimize interactions with adenosine receptors or kinases, as seen in related purine-dione kinase inhibitors () .

- Drug Development Potential: Analogous compounds, such as linagliptin intermediates (), highlight the therapeutic relevance of purine-dione derivatives in diabetes and inflammation .

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for this compound, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitutions and condensation reactions. Key steps include:

- Precursor activation : Use of 4-chlorophenoxy-2-hydroxypropyl intermediates (e.g., halogenated precursors) .

- Temperature control : Maintain 50–70°C to prevent side reactions like hydrolysis of the purine core .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity and reaction rates .

- Catalysts : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve regioselectivity at the 7- and 8-positions .

- Critical Parameters : Yield optimization requires balancing reaction time (typically 12–24 hours) and stoichiometric ratios (1:1.2 for amine:halogenated precursor) .

Q. Which analytical techniques are most effective for confirming the compound’s structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves substituent positions (e.g., 4-chlorophenoxy group at δ 7.2–7.4 ppm, hydroxypropyl protons at δ 3.5–4.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion matching C16H18ClN5O3) .

- X-ray Crystallography : Resolves bond angles and steric effects, critical for validating the 2-hydroxypropyl orientation .

- FTIR : Identifies carbonyl (1650–1700 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups .

Q. What are the primary biological targets or pathways associated with this compound?

- Methodological Answer :

- Enzyme Inhibition : Likely targets include purine metabolism enzymes (e.g., adenosine deaminase) due to structural mimicry of purine bases .

- Receptor Binding : The 4-chlorophenoxy group may enhance affinity for G-protein-coupled receptors (GPCRs) linked to nucleotide signaling .

- Assay Recommendations : Use in vitro enzymatic assays (e.g., fluorescence-based ADA inhibition) and cell-based models (e.g., cAMP modulation in HEK293 cells) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Methodological Answer : Contradictions often arise from:

- Experimental Variables : Differences in cell lines (e.g., HEK293 vs. CHO-K1) or assay conditions (pH, temperature) .

- Solution : Standardize protocols using guidelines like the Minimum Information Standard for Chemical Biology Assays (MI-CBA). Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

- Data Normalization : Include internal controls (e.g., reference inhibitors like theophylline) to calibrate activity metrics .

Q. What strategies optimize the compound’s synthetic yield while minimizing impurities?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design can identify interactions between parameters .

- Purification Techniques :

- Column Chromatography : Optimize mobile phases (e.g., ethyl acetate:hexane gradients) to separate regioisomers .

- Crystallization : Adjust solvent polarity (e.g., ethanol/water mixtures) to enhance crystal purity .

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line FTIR) to detect intermediate byproducts .

Q. How do structural analogs of this compound compare in enzyme inhibition potency?

- Methodological Answer :

- Analog Design : Modify substituents (e.g., replace 4-chlorophenoxy with 2-methoxyphenyl) to study steric/electronic effects .

- Activity Comparison :

| Analog Structure | Key Modification | IC50 (ADA Inhibition) | Reference |

|---|---|---|---|

| 8-Amino-7-(3-(4-fluorophenoxy)-...) | Fluorine substitution | 12.3 µM | |

| 8-Amino-7-(3-(2-methoxyphenoxy)-...) | Methoxy group | 8.7 µM | |

| Parent Compound | 4-Chlorophenoxy | 5.4 µM |

- Structure-Activity Relationship (SAR) : Chlorine’s electron-withdrawing effect enhances enzyme affinity compared to methoxy or fluorine .

Q. What advanced computational methods predict the compound’s reactivity and degradation pathways?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model hydrolysis pathways at the purine core’s carbonyl groups .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water/DMSO) to predict stability under storage conditions .

- Degradation Analysis : Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS identify primary degradation products (e.g., dechlorinated derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.